5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a complex organic compound that features a bromine and chlorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the bromination and chlorination of a benzamide precursor, followed by coupling with an oxazolo[4,5-b]pyridine derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar in having bromine and chlorine atoms attached to a heterocyclic structure.
5-bromo-6-chloro-3-iodopyridin-2-amine: Another compound with multiple halogen atoms on a pyridine ring.
Uniqueness
5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is unique due to its combination of a benzamide core with an oxazolo[4,5-b]pyridine moiety, which imparts specific chemical and biological properties not found in simpler halogenated compounds .
Properties
Molecular Formula |
C20H13BrClN3O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H13BrClN3O2/c21-14-7-8-16(22)15(10-14)19(26)24-11-12-3-5-13(6-4-12)20-25-18-17(27-20)2-1-9-23-18/h1-10H,11H2,(H,24,26) |
InChI Key |
XSVAMCRLCVPOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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